

# Spectroscopic Profile of Sibirioside A: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Sibirioside A**, a phenylpropanoid glycoside isolated from Scrophularia ningpoensis. The information presented herein is essential for the identification, characterization, and further investigation of this natural product in research and drug development.

# Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For **Sibirioside A**, electrospray ionization (ESI) is a commonly employed technique.

Table 1: Mass Spectrometry Data for Sibirioside A

Ionization Mode	Adduct	Observed m/z
Positive	[M+H]+	473.1551
Positive	[M+Na]+	495.1370

# Nuclear Magnetic Resonance (NMR) Spectroscopy Data



### Foundational & Exploratory

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Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule. The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR data for **Sibirioside A**, recorded in methanol-d<sub>4</sub> (CD<sub>3</sub>OD).

Table 2: <sup>1</sup>H NMR Spectroscopic Data for **Sibirioside A** (500 MHz, CD<sub>3</sub>OD)



Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Cinnamoyl moiety			
2	7.43	d	8.5
3	7.30	t	7.5
4	7.22	t	7.5
5	7.30	t	7.5
6	7.43	d	8.5
7 (α)	6.45	d	16.0
8 (β)	7.65	d	16.0
Sucrose moiety			
Glucose unit			
1'	4.40	d	8.0
2'	3.35	m	
3'	3.55	m	•
4'	3.38	m	
5'	3.45	m	
6'a	4.38	dd	12.0, 2.0
6'b	4.18	dd	12.0, 6.0
Fructose unit			
1"a	3.68	d	12.0
1"b	3.60	d	12.0
3"	3.88	d	9.0
4"	3.58	t	9.0
5"	3.75	m	





6"a	3.70	m	
6"b	3.65	m	

Table 3: <sup>13</sup>C NMR Spectroscopic Data for **Sibirioside A** (125 MHz, CD<sub>3</sub>OD)



Position	Chemical Shift (δ, ppm)
Cinnamoyl moiety	
1	135.8
2, 6	129.8
3, 5	129.1
4	131.4
7 (α)	119.2
8 (β)	146.5
9 (C=O)	168.5
Sucrose moiety	
Glucose unit	
1'	104.8
2'	75.2
3'	78.0
4'	71.6
5'	74.5
6'	64.2
Fructose unit	
1"	63.8
2"	106.2
3"	76.5
4"	78.8
5"	83.2
6"	62.5



## **Experimental Protocols**

The spectroscopic data presented above were acquired using standard, well-established methodologies in the field of natural product chemistry.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectra were recorded on a Bruker AVANCE 500 spectrometer. The sample was dissolved in methanol- $d_4$  (CD<sub>3</sub>OD). Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to the residual solvent signal (CD<sub>3</sub>OD:  $\delta$ H 3.31,  $\delta$ C 49.0). Coupling constants (J) are reported in Hertz (Hz). Standard 1D ( $^1$ H,  $^1$ C) and 2D (COSY, HSQC, HMBC) NMR experiments were performed to achieve complete assignment of the proton and carbon signals.

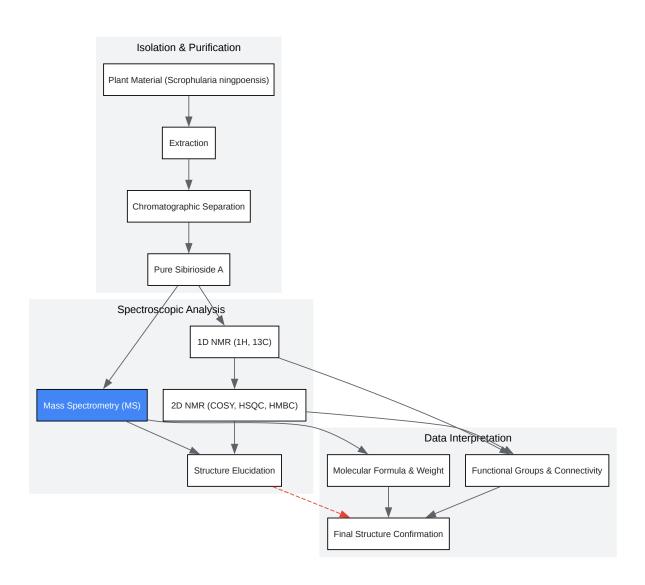
### **Mass Spectrometry (MS)**

High-resolution mass spectra were obtained on a Waters Xevo G2-XS QTOF mass spectrometer using an electrospray ionization (ESI) source. The sample was dissolved in methanol and introduced into the mass spectrometer via direct infusion. Data was acquired in both positive and negative ion modes to provide comprehensive mass information.

# **Visualization of Spectroscopic Analysis Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Sibirioside A**.





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Caption: General workflow for the isolation and spectroscopic characterization of **Sibirioside A**.

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